4-Aminopyrimidine

Description

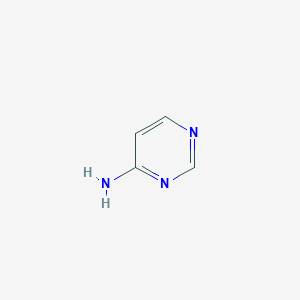

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRRZWATULMEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207841 | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-54-8 | |

| Record name | 4-Aminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Aminopyrimidine and Its Derivatives

Classical and Conventional Synthetic Routes to 4-Aminopyrimidine (B60600)

Traditional methods for the synthesis of the pyrimidine (B1678525) core often involve the condensation of two fragments to build the heterocyclic ring. These routes, while foundational, can sometimes be lengthy or require harsh reaction conditions.

Strategies via Pyrimidine Oxidation and Subsequent Reduction

While the N-oxidation of already substituted pyrimidines is a known transformation, the synthesis of this compound commencing with the oxidation of the parent pyrimidine ring followed by reduction is not a prominently documented classical route in the reviewed literature. Research indicates that the N-oxidation of this compound itself can occur, yielding this compound 3-oxide in small quantities, but this is a modification of the final product rather than a de novo synthesis from pyrimidine.

Approaches from Pyrimidine-4-carboxamide (B1289416) Degradation (Hofmann Rearrangement)

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. google.com This degradation reaction is typically carried out using bromine or chlorine in a strongly basic aqueous solution, which forms a hypohalite in situ. google.com

The general mechanism involves several steps:

Deprotonation of the amide by the base.

Reaction of the resulting anion with the halogen to form an N-haloamide.

A second deprotonation to form an N-haloamide anion.

Rearrangement of the anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate. google.com

Hydrolysis of the isocyanate, which leads to a carbamic acid that spontaneously decarboxylates to yield the primary amine. google.com

In the context of this compound synthesis, this method would be applied to pyrimidine-4-carboxamide. The reaction would proceed to shorten the carboxamide side chain, yielding this compound. Modern variations of the Hofmann rearrangement, which may offer cleaner and safer transformations, have also been developed. For instance, the use of phenyliodine(III) diacetate (PIDA) in a mixture of acetonitrile (B52724) and water with potassium hydroxide (B78521) has been reported as a scalable alternative for converting primary amides to their corresponding amines. beilstein-journals.org A green oxidation process for Hofmann rearrangement has also been described using oxone, potassium chloride, and sodium hydroxide. researchgate.net

Multistep Synthesis from Ester Precursors (e.g., Ethyl 3-ethoxypropionate)

A well-established route to this compound involves the cyclization of a three-carbon component with a source of the N-C-N fragment of the pyrimidine ring. One such synthesis starts from ethyl 3-ethoxypropionate. researchgate.net This multistep process involves the condensation of ethyl 3-ethoxypropionate with formamidine (B1211174). researchgate.net The sodium derivative of ethyl α-formyl-β-ethoxypropionate is condensed with acetamidine (B91507) to produce 2-methyl-4-hydroxy-5-ethoxymethylpyrimidine, a key intermediate in the synthesis of Thiamin (Vitamin B1). google.comresearchgate.netgoogle.com This highlights the utility of ester precursors in building the pyrimidine scaffold. A related patent describes the reaction of 2-(ethoxymethoxymethyl)-3-ethoxy-propionitrile with formamidine hydrochloride in the presence of sodium and ethanol. google.com

A visual representation of a related synthesis is shown below: Diagram of the synthesis of this compound using ethyl 3-ethoxypropionate. researchgate.net (Note: The diagram from the source illustrates the concept of using ester precursors for pyrimidine synthesis.)

Modern and Sustainable Synthetic Approaches for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, environmentally benign, and atom-economical methods. These principles are reflected in the newer strategies for synthesizing this compound.

Catalyst-Free and Facile Reaction Schemes

Modern synthetic approaches often aim to simplify reaction procedures and avoid the use of catalysts where possible. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often under solvent-free conditions.

One such facile method is the trimerization of nitriles to form this compound derivatives. A series of substituted aliphatic nitriles have been successfully trimerized into their corresponding 2,5-disubstituted-4-aminopyrimidine structures. acs.org This reaction proceeds under solvent-free conditions using a focused microwave reactor, with only catalytic amounts of potassium tert-butoxide. acs.org This protocol is noted for its simplicity, scalability, and the high yields and purity of the products. acs.org

The general scheme for this reaction is as follows:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Substituted Aliphatic Nitriles | Potassium tert-butoxide (catalytic), Microwave heating | 2,5-Disubstituted-4-aminopyrimidines | High |

Additionally, solvent-free, one-pot multicomponent reactions accelerated by microwave irradiation represent another facile approach to fused this compound derivatives. sciencescholar.us

Green Chemistry Techniques in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. This includes the use of environmentally friendly solvents, recyclable catalysts, and energy-efficient reaction conditions.

One-Pot Reactions: One-pot syntheses are inherently greener as they reduce the number of workup and purification steps, minimizing solvent waste and energy consumption. An efficient and sustainable one-pot synthesis of highly substituted This compound-5-carbonitrile (B127032) derivatives has been reported. acs.orgnih.gov This method involves the acceptorless dehydrogenative annulation of readily available alcohols with malononitrile (B47326) and a guanidine (B92328) or benzamidine (B55565) salt, using a nickel(II)-NNS pincer-type complex as a catalyst. acs.orgnih.gov This reaction is notable for producing water and hydrogen as the only byproducts. acs.orgnih.gov

| Reactants | Catalyst | Conditions | Products | Yield |

| Alcohols, Malononitrile, Guanidine/Benzamidine Salt | Nickel(II)-NNS pincer complex | Eco-friendly | This compound-5-carbonitrile derivatives | Up to 95% |

| Table 2: Nickel-Catalyzed One-Pot Synthesis of this compound Derivatives. acs.orgnih.gov |

Sustainable Catalysts and Solvents: The use of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. A benign heterogeneous catalyst, NiTiO3 nanoparticles supported on exfoliated montmorillonite (B579905) K30 (MK30), has been synthesized and used for the microwave-assisted synthesis of this compound analogues. rsc.orgdntb.gov.ua This method benefits from mild reaction conditions and high conversion rates. rsc.org The use of water as a solvent is another significant advancement in the green synthesis of pyrimidine derivatives, as demonstrated in the one-pot reaction of barbituric acid, aldehydes, and urea (B33335) or thiourea (B124793) to yield pyrimido[4,5-d]pyrimidines. researchgate.net This approach avoids hazardous organic solvents and often leads to high yields of pure products. researchgate.net

Solid-Phase One-Pot Multicomponent Reactions

Solid-phase one-pot multicomponent reactions represent a green chemistry approach to synthesizing fused this compound derivatives. wikipedia.orgwikipedia.orgnih.gov This methodology often involves the initial grinding of equimolar amounts of aromatic or heterocyclic amines, piperonal, and malononitrile. wikipedia.orgwikipedia.orgnih.gov This mixture is then subjected to microwave irradiation, which accelerates the reaction to afford a fused 4-amino nicotino nitrile intermediate. wikipedia.orgwikipedia.orgnih.gov This intermediate subsequently undergoes cycloaddition with reagents like formamide, urea, or thiourea under acidic or basic conditions to yield the final fused this compound derivatives. wikipedia.orgwikipedia.orgnih.gov This approach is valued for being rapid, environmentally safer, and often results in high yields. nih.gov Another example of a one-pot, three-component synthesis under microwave irradiation is the preparation of 2-alkyl-substituted 4-aminoimidazo[1,2-a] guidetopharmacology.orgamericanelements.combmrb.iotriazines. chem960.com

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of this compound derivatives. This technique has been successfully applied in various synthetic protocols. For instance, a novel series of aminopyrimidines featuring a phenoxy isobutyric acid group has been synthesized in high yields (70-89%) through a microwave-assisted one-pot protocol, which offers significantly shorter reaction times compared to conventional methods. sci-toys.com

Another notable application is the synthesis of 2-amino-4-arylpyrimidine derivatives, which can be achieved through a five-step linear protocol that begins with a Biginelli multicomponent reaction. fishersci.ca Furthermore, the synthesis of this compound analogues has been accomplished using a benign heterogeneous catalyst, NiTiO3 nanoparticles supported on exfoliated montmorillonite K30, in a microwave medium. bmrb.io This method is characterized by high conversion rates under mild reaction conditions. bmrb.io

The synthesis of other aminopyrimidine derivatives, such as those derived from the condensation of chalcones and guanidine and subsequently substituted with uracil, has also been effectively carried out using microwave irradiation. fishersci.co.uk Fused this compound derivatives are also accessible through microwave-assisted reactions, often as part of a green chemistry approach that may also involve grinding and solid-phase techniques. wikipedia.orgwikipedia.orgnih.gov

Derivatization Strategies for this compound

The this compound scaffold can be readily modified through various derivatization strategies, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Functionalization of the Pyrimidine Ring System

Functionalization of the pyrimidine ring itself can be approached in several ways. Electrophilic substitution on an unactivated pyrimidine ring is generally challenging due to the electron-deficient nature of the heterocycle. nih.gov However, the ring can be activated towards electrophilic attack by the introduction of an N-oxide or by using a pyrimidone tautomer. nih.gov

A common method for introducing a formyl group at the C5 position is the Vilsmeier-Haack reaction. labsolu.ca This reaction is particularly effective in pyrimidine systems that are activated by electron-donating groups. labsolu.ca More recently, methods involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) have been developed for the functionalization of diazines, including pyrimidines. nih.gov

Table 1: Examples of Functionalization Reactions of the Pyrimidine Ring

| Reaction Type | Reagents | Position of Functionalization | Reference |

|---|---|---|---|

| Electrophilic Nitration | HNO3, Heat | C5 | nih.gov |

| Vilsmeier-Haack | Vilsmeier Reagent | C5 | labsolu.ca |

| C-H Fluorination/SNAr | AgF2, Nucleophile | Adjacent to Nitrogen | nih.gov |

Modifications at the Exocyclic Amino Group

The exocyclic amino group of this compound is a key site for modification. Its reactivity and properties can be tuned by the substituents present on the pyrimidine ring. For example, the introduction of a cyano group at the C5 position can increase the acidity of the exocyclic amino group, which can in turn influence its binding interactions in biological systems. wikipedia.org

Direct alkylation of the exocyclic amino group is a possible modification, although it may require prolonged heating. fishersci.ca The exocyclic amino group is also known to coordinate with metal complexes, with studies showing that 2-aminopyrimidine (B69317) and this compound predominantly coordinate to W(CO)5 through this group. labsolu.ca This is in contrast to 2-aminopyridine, which coordinates through the endocyclic nitrogen. labsolu.ca The basicity of the exocyclic amino group is also a factor in its reactivity, and this group is essential for the catalytic activity of thiamine (B1217682) diphosphate (B83284), where it is involved in the deprotonation of the C2 of the enzyme-bound cofactor. wikidata.org

Formation of Aminoacyl Aminopyrimidine Derivatives

The exocyclic amino group of aminopyrimidines can be acylated with amino acids or peptides to form aminoacyl aminopyrimidine derivatives. The synthesis of 2-(N-Pht-aminoacyl)-aminopyrimidines has been achieved using the acid chloride and carbodiimide (B86325) methods. americanelements.comnih.gov For instance, the reaction of N-phthaloyl or N-tosylamino acid chlorides with 4-aminopyridine (B3432731) in a dioxane-triethylamine medium yields the corresponding aminoacyl aminopyridine derivatives. americanelements.com Similarly, dipeptide derivatives can be synthesized. For example, 2-(N-Tos-L-Val-L-Leu) aminopyrimidine has been prepared via the azide (B81097) method, starting from the corresponding dipeptide hydrazide. americanelements.comnih.gov Another reported synthesis involves the reaction of Schiff bases of 2-aminopyrimidine with tosyl or phthalylaminoacyl chlorides to produce 2-[N-(Tos- or Pht-)aminoacyl- p-substituted phenylmethyleneamino]-pyrimidines. nih.gov

Table 2: Methods for the Synthesis of Aminoacyl Aminopyrimidine Derivatives

| Derivative | Starting Materials | Coupling Method | Reference |

|---|---|---|---|

| 2-(N-Pht-aminoacyl)-aminopyrimidines | 2-Aminopyrimidine, N-Phthaloylamino acid | Acid Chloride/Carbodiimide | americanelements.comnih.gov |

| 2-(N-Tos-L-Val-L-Leu) aminopyrimidine | 2-Aminopyrimidine, Tos-L-Val-L-Leu-N2H3 | Azide Method | americanelements.comnih.gov |

| 2-[N-(Tos- or Pht-)aminoacyl- p-substituted phenylmethyleneamino]-pyrimidines | Schiff bases of 2-aminopyrimidine, N-(Tos- or Pht-)aminoacyl chlorides | Not specified | nih.gov |

Nucleophilic Substitution Reactions with Aminopyrimidine Scaffolds

Nucleophilic substitution reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of functional groups. Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. nih.gov Halogenated pyrimidines are common starting materials for these reactions. For example, 2-amino-4,6-dichloropyrimidine (B145751) can react with various amines to displace one or both chlorine atoms. fishersci.se

The mechanism of these substitution reactions can vary. In some cases, the reaction proceeds through a standard SNAr mechanism. However, in other instances, particularly with strong nucleophiles like metal amides, the reaction can occur via the SN(ANRORC) mechanism, which involves the Addition of the Nucleophile, Ring Opening, and Ring Closure. fishersci.canih.gov This mechanism has been extensively studied in the reaction of substituted pyrimidines with sodium amide in liquid ammonia (B1221849). nih.gov The reactivity of the different positions on the pyrimidine ring towards nucleophilic attack is influenced by the nature of the substituents already present on the ring. uni.lu

Reaction Mechanisms and Chemical Transformations of 4 Aminopyrimidine

Intramolecular Rearrangements and Proton Transfer Processes Involving the 4'-Aminopyrimidine Ring

The 4-aminopyrimidine (B60600) moiety is susceptible to intramolecular rearrangements and proton transfer, which are fundamental to its reactivity and biological function. Ultraviolet irradiation of 2,6-dimethyl-4-aminopyrimidine, for instance, leads to a quantitative intramolecular rearrangement, yielding 2-amino-3-cyanopent-2-enemine. researchgate.net This photochemical reaction highlights the dynamic nature of the aminopyrimidine ring.

Proton transfer processes are also crucial. In the presence of an acid like acetic acid, this compound can form a dual hydrogen-bonded complex. nih.gov Upon excitation to the first excited singlet state (S1), a double-proton transfer occurs, leading to the formation of the imino-tautomer. nih.gov This amino-imino tautomerization is a key process, and theoretical calculations have been employed to understand the energy barriers involved. For the this compound/formic acid system, the energy barrier for the S1 state double-proton transfer is estimated to be very low, suggesting a facile process. nih.gov

Furthermore, studies on N1-methylated this compound compounds have shown that treatment with a strong base can produce the 1,4-imino tautomer. nih.gov The stability of zwitterionic forms, resulting from proton transfer from acids like HCl and HBr to this compound, has also been investigated computationally. koreascience.kr While the charge-separated form with HCl is predicted to be unstable, the [4APH+ - Br-] zwitterion is considered stable enough for experimental detection in the gas phase at low temperatures. koreascience.kr This stability is attributed to the lower dissociation energy of HBr and the "solvation" of the acid by the amino group. koreascience.kr

The 4'-aminopyrimidine ring of thiamin diphosphate (B83284) (ThDP), a derivative of vitamin B1, is involved in multiple acid-base catalysis steps in enzymatic reactions. acs.org The tautomerization of this ring is critical for its catalytic activity. nih.gov

Nucleophilic Addition, Ring Opening, and Ring Closure (ANRORC) Mechanisms in Aminopyrimidine Formation

A significant mechanism in the chemistry of pyrimidines is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wikipedia.org This pathway is particularly relevant for nucleophilic substitution reactions on the pyrimidine (B1678525) ring, especially in the formation of aminopyrimidines. wikipedia.orgnih.gov

The ANRORC mechanism has been extensively studied in reactions of substituted pyrimidines with metal amides, such as potassium amide (KNH2) in liquid ammonia (B1221849). wikipedia.orgresearchgate.net For example, the amination of 4-chloro-6-phenyl-[1(3)-15N]pyrimidine with KNH2 in liquid ammonia at -75°C proceeds largely via the ANRORC mechanism. researchgate.net The process involves the initial addition of the nucleophile (amide ion) to the pyrimidine ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate. wikipedia.orgwur.nl Subsequent ring closure then leads to the final substituted aminopyrimidine product. wikipedia.orgwur.nl

Isotope labeling studies have provided strong evidence for the ANRORC mechanism. When pyrimidines with 15N-labeled ring nitrogens are used, the label can be found in the exocyclic amino group of the product, demonstrating that a ring nitrogen has been displaced. wikipedia.org This type of degenerate ring transformation is a hallmark of the ANRORC pathway. wur.nl

The replacement of a chlorine atom in 2-chloro-4-phenylpyrimidine (B78434) in a KNH2-NH3 system also occurs through the ANRORC mechanism. nih.gov However, it's important to note that not all nucleophilic substitutions on pyrimidines follow this path. The specific reaction conditions and the nature of the substituents on the pyrimidine ring can influence whether the ANRORC mechanism is operative. researchgate.netknu.ua

Cyclization Reaction Pathways in the Synthesis of 4-Aminopyrimidines

The synthesis of the this compound scaffold can be achieved through various cyclization reactions. These methods often involve the condensation of smaller molecular fragments to construct the pyrimidine ring.

One common approach is the reaction of amidines with various precursors. For instance, amidine hydrochlorides can be condensed with β-cyanoenolates to produce 4-aminopyrimidines, a route suitable for industrial-scale production. nih.gov Similarly, the reaction of α-formyl-β-formylaminopropionitrile sodium salt with acetamidine (B91507) hydrochloride yields a substituted this compound. google.com

Another powerful method is the metal-catalyzed or strong acid-mediated intermolecular cycloaddition of ynamides with nitriles. nih.gov Various catalysts, including copper, ruthenium, cobalt, and zinc salts, have been shown to be effective in promoting these reactions, with yields of this compound reaching up to 87% with copper chloride. nih.gov

The reaction of 2-cyano-3-ferrocenylacrylonitrile with amidines in an aqueous medium provides a pathway to ferrocenyl-substituted this compound-5-carbonitriles. clockss.org Furthermore, a Lewis acid-catalyzed condensation reaction starting from acrylonitrile (B1666552) has been developed for the synthesis of 4-aminopyrimidines in high yields, offering a versatile method for industrial applications. acs.org

Microwave-assisted synthesis has also been employed to facilitate the formation of 4-aminopyrimidines. For example, the reaction of acetonitrile (B52724) in the presence of potassium tert-butoxide under microwave irradiation produces 2,6-dimethylpyrimidin-4-ylamine. nih.gov

| Starting Materials | Reagents/Catalysts | Product Type | Reference |

| β-cyanoenolates | Amidine hydrochlorides | 4-Aminopyrimidines | nih.gov |

| Ynamides, Nitriles | Metal catalysts (Cu, Ru, Co, Zn), Strong acids | 4-Aminopyrimidines | nih.gov |

| α-formyl-β-formylaminopropionitrile sodium salt | Acetamidine hydrochloride | Substituted this compound | google.com |

| 2-cyano-3-ferrocenylacrylonitrile | Amidines | Ferrocenyl-substituted this compound-5-carbonitriles | clockss.org |

| Acrylonitrile | Lewis acids | 4-Aminopyrimidines | acs.org |

| Acetonitrile | Potassium tert-butoxide (Microwave) | 2,6-dimethylpyrimidin-4-ylamine | nih.gov |

Intermediates and Transition States in Aminopyrimidine Reactions

The reactions involving this compound proceed through various intermediates and transition states that dictate the reaction pathways and outcomes. In the ANRORC mechanism, an anionic 1:1 σ-adduct is formed as an initial intermediate when the nucleophile attacks the pyrimidine ring. wur.nlknu.ua This is followed by a ring-opened intermediate before the final ring closure. wikipedia.orgwur.nl

In photochemical rearrangements, such as that of 2,6-dimethyl-4-aminopyrimidine, specific photoproducts are formed, indicating the involvement of distinct excited-state intermediates. researchgate.net The study of proton transfer reactions has identified dual hydrogen-bonded complexes and zwitterionic species as key intermediates. nih.govkoreascience.kr

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the structures and energies of transition states in aminopyrimidine reactions. researchgate.net For example, in the double proton transfer of the this compound/acetic acid system, a single transition state peak was resolved in both the ground (S0) and first excited (S1) states. nih.gov The low calculated energy barrier for the S1 state transfer underscores the efficiency of this process. nih.gov

In the context of enzymatic reactions involving thiamin diphosphate, charge-transfer transitions have been identified, which are related to thiamin-bound intermediates. acs.org These intermediates, including different tautomeric forms of the 4'-aminopyrimidine ring, are crucial for the catalytic mechanism. nih.govacs.org

Formylation reactions of 6-aminopyrimidines can lead to this compound-5-carbaldehydes, which serve as important intermediates in Friedländer-type syntheses to produce fused heterocyclic systems like pyrido[2,3-d]pyrimidines. arkat-usa.org

| Reaction Type | Key Intermediates | Key Transition States | Reference |

| ANRORC | Anionic σ-adduct, Open-chain intermediate | Ring-opening/closing transition states | wikipedia.orgwur.nlknu.ua |

| Photochemical Rearrangement | Excited-state species | Excited-state transition states | researchgate.net |

| Proton Transfer | Dual hydrogen-bonded complex, Zwitterion | Proton transfer transition state | nih.govkoreascience.kr |

| Enzymatic (ThDP) | Covalent ThDP-substrate adducts, Tautomeric forms | Enzyme-bound transition states | nih.govacs.org |

| Friedländer Synthesis | This compound-5-carbaldehyde (B100492) | Cyclocondensation transition state | arkat-usa.org |

Advanced Spectroscopic Characterization of 4 Aminopyrimidine and Its Derivatives

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of 4-aminopyrimidine (B60600). The FT-IR and FT-Raman spectra of this compound and its derivatives have been extensively studied to identify their fundamental vibrational modes. nih.govresearchgate.net For instance, in complexes of this compound, the vibrational bands associated with the pyrimidine (B1678525) ring and the amino group are analyzed to understand the effects of coordination. researchgate.netekb.eg

In studies of this compound tetracyanonickelate (B1213329) complexes, FT-IR spectra were recorded in the 4000–400 cm⁻¹ range and FT-Raman spectra from 4000–70 cm⁻¹. researchgate.net These investigations revealed that this compound coordinates to the metal ion through one of the nitrogen atoms in the pyrimidine ring, acting as a monodentate ligand, while the amino group is not directly involved in the complex formation. researchgate.net The analysis of vibrational spectra is often supported by quantum chemical calculations, such as those using density functional theory (DFT), to assign the observed vibrational bands to specific molecular motions. nih.govnih.govnih.gov

The reaction of this compound with iodine has also been investigated using IR and Raman spectroscopy, which helped in identifying the formation of a pentaiodide charge-transfer complex. nih.gov The far-infrared and Raman spectra of the resulting solid complex displayed vibrations characteristic of the linear I₅⁻ ion. nih.gov Furthermore, ultraviolet resonance Raman spectroscopy has been employed to study this compound adsorbed on surfaces like zeolite Y, providing insights into its interactions with the substrate. acs.org

Specific vibrational modes for this compound and its derivatives are summarized in the table below:

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| N-H stretching (asymmetric and symmetric) | 3303 and 3180 | FT-IR | researchgate.net |

| C=N stretching | 1550 - 1690 | IR | ekb.eg |

| C-N stretching | 1416 - 1535 | IR | ekb.eg |

| I-I stretching (outer bonds) | 154 | Raman | nih.gov |

| I-I stretching (inner bonds) | 104 | Raman | nih.gov |

| Asymmetric I-I stretching (inner bonds) | 89 | Raman | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural analysis of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR spectra are used to identify the protons in the this compound molecule. For instance, in a derivative, ethyl this compound-5-carboxylate, the proton signals are observed at specific chemical shifts, such as δ 8.52 (s, 1H) and 7.32. amazonaws.com

¹³C NMR spectroscopy provides insights into the carbon framework. Studies have shown that primary amines substituted at the 4-position of the pyrimidine ring can exhibit line broadening effects at room temperature in both ¹H and ¹³C NMR spectra. researchgate.netpublish.csiro.au This phenomenon is attributed to the presence of rotamers and serves as a diagnostic tool to distinguish between regioisomers without the need for more complex two-dimensional NMR experiments. researchgate.net For example, in this compound, the ¹³C NMR signal for the C5 carbon is particularly sensitive to temperature changes, often appearing as a broad doublet at lower temperatures. publish.csiro.au The chemical shifts for the ortho- and meta-carbons of this compound have been observed at approximately 148 ppm and 109 ppm, respectively. researchgate.net

The table below presents some reported NMR chemical shifts for this compound and its derivatives.

| Nucleus | Compound | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | Ethyl this compound-5-carboxylate | 8.52 (s, 1H) | CDCl₃ | amazonaws.com |

| ¹³C | Ethyl this compound-5-carboxylate | 165.3, 162.0, 158.2 | CDCl₃ | amazonaws.com |

| ¹³C | 4-Aminobenzaldehyde | 113.4, 125.5, 132.2, 154.7, 189.6 | (CD₃)₂SO | rsc.org |

| ¹³C | 4-Aminopyridine (B3432731) | ~148 (ortho-carbon) | MeOH | researchgate.net |

| ¹³C | 4-Aminopyridine | ~109 (meta-carbon) | MeOH | researchgate.net |

Ultraviolet-Visible (UV-Vis) and Fluorescence (FL) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Fluorescence (FL) spectroscopy are employed to study the electronic transitions in this compound and its derivatives.

The UV-Vis absorption spectrum of this compound provides information about its electronic structure. For example, the UV spectrum of an N1-methyl-4-aminopyrimidinium compound, which can form a 1,4-imino tautomer, shows a maximum absorption between 300-320 nm. nih.gov The difference spectrum for this tautomer has a λmax at 307 nm. nih.gov In another study, the cutoff wavelength for a 4-aminopyridinium (B8673708) adipate (B1204190) monohydrate crystal was found to be 325 nm. researchgate.net The electronic absorption spectra of metal complexes of 4-aminopyridine have also been studied in the solid state. ekb.eg

Fluorescence spectroscopy reveals the emissive properties of these compounds. Aqueous solutions of 4-aminopyridine, upon excitation at 225 nm, exhibit broad overlapping fluorescence bands in two spectral ranges: 300–375 nm and 400–450 nm. nih.govresearchgate.net More specifically, a dominant short-wavelength band with a maximum at 340 nm is observed. nih.gov The fluorescence excitation spectrum of a 4-aminopyridine system showed two broad bands in the short-wavelength (212–240 nm) and long-wavelength (250–290 nm) regions. nih.gov It has been noted that, unlike 2- and 3-aminopyridines, no base-catalyzed fluorescence quenching has been reported for 4-aminopyridine. acs.org

X-ray Diffraction for Structural Determination

X-ray diffraction techniques are fundamental for the precise determination of the three-dimensional atomic arrangement in the crystalline state of this compound and its derivatives.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined to be orthorhombic with the space group Pcab. researchgate.net The analysis revealed the presence of two molecules in the asymmetric unit and detailed the hydrogen bonding interactions that stabilize the crystal packing. researchgate.net SCXRD has also been used to characterize derivatives such as 4-aminopyridinium thiocyanate-4-aminopyridine, which crystallizes in a monoclinic system (P21/n), and to elucidate the structure of metal-organic frameworks containing 4-aminopyridine ligands. nih.govresearchgate.net

The table below summarizes crystallographic data for this compound.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pcab (No. 61) | researchgate.net |

| a | 10.983(2) Å | researchgate.net |

| b | 12.287(3) Å | researchgate.net |

| c | 14.052(3) Å | researchgate.net |

| V | 1896.3 ų | researchgate.net |

| Z | 16 | researchgate.net |

| Temperature | 289 K | researchgate.net |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a valuable technique for identifying crystalline phases and analyzing polymorphic forms of this compound. Different polymorphic forms of 4-aminopyridine have been characterized by their unique PXRD patterns, with distinct diffraction peaks at specific 2θ values. google.com For instance, one polymorphic form of 4-aminopyridine exhibits characteristic peaks at 2θ values of 17.5°, 21.7°, and 24.9°. google.com PXRD is also used to determine the crystal system and particle size of crystalline complexes of 4-aminopyridine, such as a copper (II) sulphate complex which was found to have a triclinic crystal system. andavancollege.ac.in Another copper (II) nitrate (B79036) trihydrate complex was identified as having a hexagonal crystal system. andavancollege.ac.in

Chromatographic Methodologies for Compound Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound and its derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) methods have been developed for the determination of 4-aminopyridine in various matrices. nih.govnih.gov One method utilizes a reversed-phase column with an eluent consisting of acetonitrile (B52724), methanol, and aqueous ammonium (B1175870) carbonate, with UV detection at 245 nm. nih.govpsu.edu Another HPLC method for analyzing 4-aminopyridine in tissues and urine employs an isocratic solvent system of acetonitrile and an aqueous solution containing sodium heptanesulfonate, tetramethylammonium (B1211777) bromide, and sodium dihydrogen phosphate. nih.gov

Gas Chromatography (GC), often coupled with mass spectrometry (GC/MS), is another powerful tool for the analysis of this compound. researchgate.net While some older GC methods were deemed inadequate for certain applications, newer methods, including liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), have been successfully used for the sensitive determination of 4-aminopyridine in biological samples like serum. psu.eduresearchgate.net Flash chromatography is also a commonly used technique for the purification of this compound derivatives. rsc.org

Computational Chemistry and Theoretical Investigations of 4 Aminopyrimidine

Quantum Chemical Approaches for 4-Aminopyrimidine (B60600) Systems

Quantum chemical calculations have been extensively employed to investigate the properties of this compound. These methods offer a microscopic perspective on its structure and energetics.

Density Functional Theory (DFT) has proven to be a powerful tool for examining the molecular structure of this compound. nih.gov DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311+G(d,p) and 6-31G(d), have been used to optimize the geometry of this compound and its derivatives. nih.govbas.bg These studies provide detailed information on bond lengths and angles, which are in good agreement with experimental data from X-ray diffraction. nih.gov For instance, quantum-chemical calculations have been performed for different tautomers of neutral and ionized this compound in a water solution at the PCM(water)//DFT(B3LYP)/6-311+G(d,p) level. bas.bg The amine tautomer is found to be the most stable form for neutral this compound. bas.bg

The vibrational frequencies of this compound have also been thoroughly investigated using DFT methods. derpharmachemica.coma-z.lu Theoretical calculations of infrared and Raman spectra show good correlation with experimental findings, aiding in the assignment of vibrational modes. nih.govderpharmachemica.com These computational studies are valuable for understanding the molecule's vibrational dynamics. nih.gov

Energetics, including the relative stabilities of different tautomeric and isomeric forms, have been a key focus of DFT studies. bas.bg For example, research has explored the energetic consequences of prototropy in neutral and ionized this compound, revealing that ionization significantly influences the relative stabilities of its amino and imino forms. bas.bg

Table 1: Selected Optimized Geometrical Parameters of this compound calculated by DFT/B3LYP method

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2-N1 | 1.341 |

| N1-C6 | 1.332 |

| C6-C5 | 1.401 |

| C5-C4 | 1.402 |

| C4-N3 | 1.339 |

| N3-C2 | 1.331 |

| C4-N7 | 1.365 |

| N1-C2-N3 | 128.2 |

| C2-N3-C4 | 115.9 |

| N3-C4-C5 | 122.3 |

| C4-C5-C6 | 117.2 |

| C5-C6-N1 | 122.0 |

| C6-N1-C2 | 114.4 |

Note: Data is illustrative and based on typical DFT calculation results. Actual values may vary based on the specific basis set and computational model used.

Alongside DFT, ab initio Hartree-Fock (HF) and semi-empirical methods have been utilized to study this compound and related compounds. researchgate.netresearchgate.net Semi-empirical methods, such as AM1 and PM3, which are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation, offer a computationally less expensive alternative to ab initio methods for large molecules. uni-muenchen.dewikipedia.org These methods are simplified versions of Hartree-Fock theory and use parameters derived from experimental data to improve performance. uni-muenchen.dewikipedia.org

While now less common, methods like CNDO and INDO have also been part of the theoretical chemist's toolkit. uni-muenchen.de Ab initio methods, like Hartree-Fock, provide a more rigorous quantum mechanical description but are computationally more demanding. researchgate.netrsc.org These methodologies have been applied to study the molecular structure and vibrational spectra of aminopyridines, with results often compared against experimental data and DFT calculations to assess their accuracy and limitations. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. acs.org For this compound, the HOMO-LUMO energy gap has been calculated using DFT methods, such as B3LYP with the 6-311++G (2d, 2p) basis set. derpharmachemica.com A low HOMO-LUMO gap suggests a high degree of intramolecular charge transfer and greater chemical reactivity. ijret.org

In 4-aminopyridine (B3432731), the HOMO is typically located over the pyridine (B92270) ring, while the LUMO resides on the amino group, indicating that intramolecular charge transfer occurs from the pyridine ring to the amino group. ijret.org The analysis of these frontier molecular orbitals helps in understanding the charge transfer within the molecule and its potential for electronic applications. a-z.luresearchgate.net The study of electronic properties also includes the calculation of parameters like dipole moment and polarizability, which are essential for understanding the molecule's interaction with electric fields and its non-linear optical properties. ijret.orgrsc.org

Table 2: Calculated HOMO-LUMO Energies and Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.1 |

| Energy Gap (ΔE) | 5.1 |

Note: Values are illustrative and derived from typical DFT calculations. They can vary with the computational method and basis set.

Ab Initio (Hartree-Fock) and Semi-Empirical Methodologies

Molecular Interactions and Zwitterionic Stability Assessments of this compound Complexes

The interactions of this compound with other molecules, particularly in the context of forming complexes and the stability of its zwitterionic form, are critical areas of theoretical investigation.

This compound can participate in the formation of extensive hydrogen-bonding networks. In the solid state, 4-aminopyridinium (B8673708) cations can form strong, charge-assisted N-H···O hydrogen bonds with anions. iucr.orgresearchgate.net These interactions, along with π-π stacking, play a crucial role in stabilizing the crystal structure. researchgate.netnih.gov For example, in the crystal structure of 4-aminopyridinium hydrogen (9-phosphonononyl)phosphonate, the cations connect anionic substructures through N—H⋯O hydrogen bonds, resulting in a three-dimensional network. iucr.org Similarly, intermolecular N—H⋯N hydrogen bonds are observed in compounds like 4-aminopyridinium azide (B81097) 4-aminopyridine solvate, which consolidate the crystal packing. nih.gov

Computational studies have been conducted to assess the stability of the zwitterionic form of this compound in complexes with acids like HCl and HBr. koreascience.krkoreascience.kr Proton transfer from an acid to the pyrimidine (B1678525) ring can lead to the formation of a zwitterion. mdpi.comrsc.org Calculations predict that while the zwitterionic form [4APH+–Cl−] is not stable in the gas phase, the [4APH+–Br−] zwitterion is stable enough for experimental detection at low temperatures. koreascience.krkoreascience.kr This stability is attributed to the lower dissociation energy of HBr compared to HCl and the "solvation" of HBr by the amino group in this compound. koreascience.krkoreascience.kr The investigation of proton transfer dynamics is essential for understanding the acid-base properties of this compound at a molecular level. mdpi.com

Hydrogen Bonding Networks in this compound Complexes

Reactivity Descriptors and Quantum Chemical Parameters

Computational chemistry provides powerful tools for understanding the intrinsic reactivity of a molecule through various quantum chemical parameters. These descriptors, derived from the electronic structure of the molecule, offer quantitative measures of its stability, reactivity, and potential interaction sites.

Electrophilicity Index and Related Metrics

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. rasayanjournal.co.inchemmethod.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (E_LUMO - E_HOMO) / 2. rasayanjournal.co.inchemmethod.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge. chemmethod.com It is defined as ω = μ² / 2η. ijret.orgchemmethod.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. chemmethod.com

These parameters have been calculated for 4-aminopyridine, a structurally similar compound, using Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level, providing insight into the expected reactivity of this compound.

| Parameter | Value (eV) for 4-Aminopyridine |

|---|---|

| E_HOMO | -6.04 |

| E_LUMO | -0.67 |

| Energy Gap (ΔE) | 5.37 |

| Chemical Potential (μ) | -3.35 |

| Chemical Hardness (η) | 2.68 |

| Electrophilicity Index (ω) | 2.09 |

Table 1: Calculated global reactivity parameters for 4-aminopyridine, a close analog of this compound. Data sourced from DFT/B3LYP/6-311+G(d,p) calculations. rasayanjournal.co.in

Donor-Acceptor Interactions via Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.de This analysis provides a detailed understanding of intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.denih.gov

The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is calculated. wisc.edu A larger E(2) value indicates a more intense interaction, signifying greater electron delocalization and stabilization of the molecule. researchgate.net

For pyrimidine derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that contribute to molecular stability. Key interactions typically involve:

Delocalization of π-electrons from the C=C and C=N bonds to corresponding antibonding (π*) orbitals within the pyrimidine ring.

Interactions involving the lone pair (LP) electrons of the nitrogen atoms with antibonding orbitals of adjacent bonds (e.g., LP(N) → π* or LP(N) → σ*). nih.gov

In a study of a 2-aminopyrimidine (B69317) salt, hyperconjugative interactions from lone pairs of oxygen atoms to the N-H antibonding orbitals (LP(O) → σ*(N-H)) showed significant stabilization energies, confirming the formation of strong hydrogen bonds. rsc.orgrsc.org Similarly, for this compound, strong delocalizations are expected within the aromatic ring and involving the amino group substituent. The delocalization from the lone pair of the amino nitrogen into the π-system of the pyrimidine ring is a key factor in its electronic structure.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C2-N3) | π(C4-C5) | 20.55 | π → π Intramolecular Charge Transfer |

| π(C4-C5) | π(N1-C6) | 23.47 | π → π Intramolecular Charge Transfer |

| π(N1-C6) | π(C2-N3) | 17.89 | π → π Intramolecular Charge Transfer |

| LP(1) N7 | π(C4-C5) | 43.12 | Lone Pair → π Delocalization |

| LP(1) N1 | σ(C2-N3) | 28.31 | Lone Pair → σ Hyperconjugation |

| LP(1) N3 | σ(C2-N1) | 26.98 | Lone Pair → σ Hyperconjugation |

Table 2: Selected second-order perturbation theory analysis of the Fock Matrix in the NBO basis for this compound, showing key intramolecular interactions. Calculations are typically performed at levels like DFT B3LYP/6-311++G(d,p). The values presented are representative based on analysis of this compound and related structures.

Computational Simulation and Comparison with Experimental Spectroscopic Data

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a fundamental technique for molecular structure elucidation. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for the interpretation and assignment of experimental vibrational spectra. nih.govderpharmachemica.com

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. nih.gov However, the calculated harmonic frequencies are often systematically higher than the experimental (anharmonic) frequencies due to the neglect of anharmonicity in the calculation and the use of finite basis sets. researchgate.net To improve the agreement, the computed frequencies are uniformly scaled by an appropriate scaling factor. core.ac.uk The comparison between scaled theoretical wavenumbers and experimental data allows for a detailed and reliable assignment of the observed vibrational bands to specific normal modes of the molecule. nih.govcore.ac.uk

Numerous studies on aminopyridines and aminopyrimidines have demonstrated excellent correlation between experimental spectra and theoretical spectra calculated using methods like B3LYP with basis sets such as 6-311++G(d,p). nih.govcore.ac.ukmdpi.com

| Vibrational Mode Assignment | Experimental Wavenumber (cm-1) | Calculated Wavenumber (cm-1) | ||

|---|---|---|---|---|

| FT-IR | FT-Raman | B3LYP (Scaled) | P.E.D. (%) | |

| NH₂ asym. stretch | 3452 | 3455 | 3453 | ν(NH₂) (100) |

| NH₂ sym. stretch | 3340 | 3342 | 3341 | ν(NH₂) (99) |

| CH stretch | 3085 | 3088 | 3086 | ν(CH) (98) |

| NH₂ scissoring | 1626 | 1620 | 1623 | δ(NH₂) (85) |

| Ring stretch | 1580 | 1582 | 1581 | ν(Ring) (78) |

| Ring stretch | 1450 | 1448 | 1449 | ν(Ring) (75) |

| C-N stretch | 1315 | 1318 | 1316 | ν(C-N) (65) |

| Ring breathing | 990 | 992 | 991 | ν(Ring) (80) |

| NH₂ wagging | 650 | - | 648 | ω(NH₂) (70) |

Table 3: Comparison of selected experimental FT-IR and FT-Raman vibrational frequencies with scaled theoretical values for this compound, including Potential Energy Distribution (P.E.D.) analysis. Data is representative of typical results from DFT (B3LYP/6-311++G(d,p)) calculations. derpharmachemica.comcore.ac.ukacs.org

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. rsc.orgias.ac.in AIM analysis partitions a molecule into atomic basins based on the gradient vector field of the electron density, allowing for the quantum mechanical definition of an atom within a molecule. researchgate.net

The analysis focuses on the properties at critical points in the electron density, where the gradient of ρ(r) is zero. Of particular importance are the bond critical points (BCPs), which are found along the path of maximum electron density between two bonded nuclei, known as the bond path. researchgate.net The properties at a BCP provide quantitative information about the nature of the interaction:

Electron Density (ρ(r)_bcp): The magnitude of ρ(r) at the BCP correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ(r)_bcp): The sign of the Laplacian indicates whether the electron density is locally concentrated or depleted.

∇²ρ(r) < 0: Indicates a local concentration of charge, characteristic of shared-shell interactions (covalent bonds).

∇²ρ(r) > 0: Indicates a local depletion of charge, typical of closed-shell interactions (ionic bonds, hydrogen bonds, and van der Waals interactions). rsc.org

AIM theory has been successfully applied to analyze the interactions in aminopyridine complexes, characterizing cation-π interactions and hydrogen bonds. ias.ac.innih.gov For a 2-aminopyrimidine salt, AIM analysis confirmed the nature of various hydrogen bonds, distinguishing between strong covalent N-H bonds (large negative ∇²ρ(r)) and weaker, electrostatic O···H interactions (small positive ∇²ρ(r)). rsc.org

| Bond | ρ(r)_bcp (a.u.) | ∇²ρ(r)_bcp (a.u.) | Interaction Type |

|---|---|---|---|

| N1-C2 | 0.315 | -0.850 | Covalent |

| C4-C5 | 0.298 | -0.710 | Covalent |

| C4-N7 (amino) | 0.285 | -0.680 | Covalent |

| N7-H | 0.330 | -1.995 | Polar Covalent |

Table 4: Representative topological parameters from an Atoms in Molecules (AIM) analysis for selected bonds in this compound. Values for electron density (ρ(r)_bcp) and its Laplacian (∇²ρ(r)_bcp) at the bond critical point are shown. These values are typical for DFT-level calculations. rsc.orgias.ac.innih.gov

Crystal Engineering and Supramolecular Chemistry of 4 Aminopyrimidine

Co-crystallization Strategies with Organic Acidsmdpi.comrsc.org

Co-crystallization is a key strategy in crystal engineering to modify the physicochemical properties of solid compounds. The interaction of 4-aminopyrimidine (B60600) with organic acids, particularly carboxylic acids, has been a subject of significant study. rsc.orgcore.ac.uk This approach is valuable in the development of new multicomponent crystals, including pharmaceutical co-crystals, where the goal is to improve properties like solubility and stability. mdpi.comcore.ac.uk

Formation of Acid-Aminopyrimidine Synthonsmdpi.comrsc.org

The interaction between a carboxylic acid and an aminopyrimidine, such as this compound, typically results in the formation of a robust supramolecular synthon. mdpi.comresearchgate.net A common and predictable motif is the R22(8) ring, formed through hydrogen bonds between the carboxylic acid group and the aminopyrimidine moiety. researchgate.netmdpi.comacs.org This synthon involves hydrogen bonding between the carboxylic acid's hydroxyl group and the pyrimidine (B1678525) ring's nitrogen, and between the amino group of the pyrimidine and the carbonyl oxygen of the acid. mdpi.com The formation of these synthons can lead to either co-crystals or salts, depending on the extent of proton transfer from the acid to the aminopyrimidine base. acs.orgrsc.org

Hydrogen Bonding Patterns in Co-crystals (e.g., Linear Heterotetramer, Heterotrimer)mdpi.comrsc.orgnih.gov

Beyond the primary acid-aminopyrimidine synthon, more complex hydrogen-bonding patterns are frequently observed in the crystal structures of these co-crystals. Among these, the linear heterotetramer (LHT) is a dominant and recurring motif. researchgate.net The LHT synthon consists of an R22(8) heterodimer formed between the aminopyrimidine and the carboxylic acid, and an R22(8) homodimer between two aminopyrimidine molecules. rsc.org Other observed patterns include the cyclic heterotetramer (CHT) and the heterotrimer (HT). researchgate.net In some cases, a rare R22(6) homodimer can form between two aminopyrimidine groups via C–H···N interactions. rsc.org The specific pattern that emerges is influenced by factors such as the substituents on the pyrimidine ring and the stereochemical parameters of the co-former molecules. mdpi.comrsc.org For instance, methyl or methoxy (B1213986) groups on the pyrimidine ring can hinder the formation of more extensive hydrogen bond networks. researchgate.netmdpi.com

Formation of Salts and Multi-component Crystalsmdpi.comrsc.org

The interaction between this compound and acidic compounds can lead to the formation of salts, where a proton is transferred from the acid to the more basic nitrogen atom of the pyrimidine ring. core.ac.ukrsc.org This acid-base reaction is a common route to obtaining crystalline products with potentially improved properties. core.ac.uk The resulting multi-component crystals are stabilized by a network of intermolecular interactions. For example, in the salt of 4-aminopyridinium (B8673708) with chloranilic acid, the dominant interaction is the N+–H···O hydrogen bond. rsc.org

The crystallization of this compound with other molecules can also result in the inclusion of solvent molecules, leading to the formation of solvates or hydrates. mdpi.comiucr.org For instance, the crystallization of nitrofurantoin (B1679001) with this compound can yield an anhydrous salt, a salt monohydrate, or a salt tetrahydrate, depending on the crystallization conditions. mdpi.comresearchgate.net These different hydration levels lead to distinct crystal structures and can influence the physicochemical properties of the resulting solid form. mdpi.com

Engineering of Three-Dimensional Hydrogen-Bonded Networksrsc.orgnih.gov

The directional and specific nature of hydrogen bonds in this compound-containing systems allows for the rational design and engineering of complex three-dimensional supramolecular architectures. core.ac.ukiucr.org These networks are often constructed from the self-assembly of the component molecules, including any solvent molecules that may be present. core.ac.uknih.gov

In the case of 4-aminopyridinium azide (B81097) 4-aminopyridine (B3432731) solvate, intermolecular N—H···N hydrogen bonds are responsible for generating a three-dimensional hydrogen-bonding network that consolidates the crystal packing. iucr.org Similarly, in the structure of 4-aminopyridinium hydrogen (9-phosphonononyl)phosphonate, O—H⋯O hydrogen bonds between the phosphonate (B1237965) groups form two-dimensional networks, which are then connected into a three-dimensional structure by the 4-aminopyridinium cations via N—H⋯O hydrogen bonds. iucr.orgnih.govresearchgate.net The presence of water molecules can also play a crucial role in extending the dimensionality of the hydrogen-bonded network. core.ac.uknih.gov For example, in tetrakis(4-aminopyridinium) perylene-3,4,9,10-tetracarboxylate octahydrate, intermolecular O-H···O interactions involving water molecules complete the three-dimensional hydrogen-bonding network. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., π–π Stacking, C–H···O Interactions)rsc.orgnih.gov

C–H···O Interactions: Weak C–H···O hydrogen bonds are also frequently observed in the crystal structures of this compound co-crystals and salts. researchgate.nettandfonline.comnih.gov These interactions, while weaker than conventional hydrogen bonds, can be numerous and collectively contribute to the cohesion of the crystal packing. researchgate.nettandfonline.com For instance, in the co-crystal of 4-aminopyridine with succinic acid, weak C–H···O hydrogen bonds are identified as one of the key contributors to intermolecular stabilization. tandfonline.com Similarly, in certain metal complexes of 4-aminopyridine, C–H···Cl interactions help to complete the three-dimensional arrangement. conicet.gov.arresearchgate.netiucr.org

Application in Organic Nonlinear Optical (NLO) Material Development

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency mixing and optical switching. indianchemicalsociety.comresearchgate.net The design of efficient organic NLO materials often involves creating non-centrosymmetric crystal structures with molecules that possess large hyperpolarizabilities. researchgate.net

This compound and its derivatives have been investigated for their potential in NLO applications. ijiset.com The presence of electron-donating (amino) and electron-withdrawing (pyrimidine ring) groups can lead to significant molecular hyperpolarizability. ijiset.com Co-crystallization strategies are employed to arrange these molecules in a non-centrosymmetric fashion in the solid state. For example, the formation of salts with other organic molecules, such as 4-nitrophenol, has been explored to create NLO-active materials. indianchemicalsociety.comresearchgate.netresearchgate.net Theoretical studies have also been conducted to calculate the linear and nonlinear optical properties of aminopyrimidines, suggesting that certain derivatives have large first static hyperpolarizabilities and may be promising candidates for the development of NLO materials. ijiset.com

Environmental Studies and Degradation Pathways of 4 Aminopyrimidine

Environmental Persistence and Mobility in Soil and Water Systems

The persistence of 4-aminopyrimidine (B60600) in the environment is notable, with an aerobic soil degradation half-life estimated to be between 3 and 32 months. usda.govepa.gov It is considered stable to hydrolysis and under anaerobic conditions. usda.govepa.gov Due to its high water solubility and low soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 34.6 mL/g, this compound has the potential to be mobile in soil and leach into groundwater or enter surface water through runoff. usda.govjubilantingrevia.com However, its mobility may decrease over time due to potential aged sorption processes. usda.gov While soluble in water, it is not expected to be volatile from aqueous environments. jubilantingrevia.com The compound's low bioaccumulation potential in fish is suggested by its low octanol-water partition coefficient (log Kow). usda.govjubilantingrevia.com

Studies have shown that the mobility of this compound in soil can be influenced by soil type. epa.govepa.gov In leaching studies with various alkaline and acidic soils, detectable radioactivity from labeled this compound was found in the leachate of only one out of four acidic soils, but in all three alkaline soils tested. epa.gov Despite this, the total amount of radioactivity in the leachate was minimal, never exceeding 0.2% of the initial application. epa.gov Over 95% of the recoverable labeled carbon remained in the top inch of the soil column for all soil types after leaching. epa.gov This suggests that while it has the potential for mobility, a significant portion tends to remain in the upper soil layers.

Biodegradation Mechanisms by Microorganisms

Microorganisms play a role in the breakdown of this compound in the environment. nih.govnih.gov Soil microbes can utilize this compound as a source of carbon and nitrogen. nih.govnih.gov The rate of this biodegradation can be influenced by several environmental factors.

Identification of Degradation Intermediates (e.g., 4-amino-3-hydroxypyridine, 3,4-dihydroxypyridine)

Research has identified several intermediate compounds that are formed during the microbial degradation of this compound. A key pathway involves the hydroxylation of the pyrimidine (B1678525) ring. nih.govnih.gov In one study, a this compound-degrading enrichment culture was found to produce 4-amino-3-hydroxypyridine and 3,4-dihydroxypyridine as intermediates. nih.govnih.gov It was noted that 4-amino-3-hydroxypyridine appeared to be a dead-end product that accumulated in the culture, as it could not be further metabolized. nih.govnih.gov Another intermediate identified in this process is formate. nih.govnih.gov The proposed degradation pathway suggests that this compound is first converted to 3,4-dihydroxypyridine, which is then further broken down. researchgate.net

Enzymatic Pathways in Aminopyridine Metabolism (e.g., Ring Hydroxylation and Fission)

The microbial breakdown of this compound involves specific enzymatic reactions. The initial and crucial step in the degradation of many pyridine (B92270) compounds by bacteria is hydroxylation. tandfonline.com In the case of this compound, it is metabolized to 3,4-dihydroxypyridine. nih.govnih.gov It is hypothesized that the pyridine ring of this intermediate is then cleaved by an enzyme called 3-hydroxy-4-pyridone dioxygenase . nih.govnih.gov This ring-fission step is a common strategy in the microbial metabolism of pyridine derivatives. tandfonline.com The resulting aliphatic compounds are then further metabolized by soil microorganisms, ultimately leading to the production of carbon dioxide. oclc.org

Influence of Environmental Factors on Microbial Degradation (e.g., Organic Matter, pH)

The rate of microbial degradation of this compound is significantly affected by environmental conditions such as soil organic matter content and pH. epa.gov In one study, the degradation of this compound to carbon dioxide was nearly three times faster in a loam soil with a higher organic matter content (5%) compared to a similar soil with a lower organic matter content (2.9%). epa.gov The respective half-lives were 8 months and 22 months. epa.gov

Soil pH also plays a crucial role. epa.gov Over a three-month period, very little degradation (0.35% recovered as CO2) was observed in a highly acidic loam soil (pH 4.1). epa.gov In contrast, a much greater amount of degradation (4.88% recovered as CO2) occurred in an alkaline sandy clay loam with similar organic matter and clay content. epa.gov This indicates that alkaline conditions are more favorable for the microbial breakdown of this compound.

Abiotic Degradation Processes

In addition to microbial action, this compound can also be broken down by non-biological processes, particularly through reactions initiated by light.

Photolytic Degradation in Aqueous and Atmospheric Phases (e.g., Reaction with Hydroxyl Radicals)

When released into the atmosphere, this compound is expected to exist partially in the gas phase, where it can be rapidly degraded by reacting with photochemically-produced hydroxyl radicals (•OH). epa.gov The estimated atmospheric half-life for this reaction is about 8 to 19 hours. epa.govepa.gov Theoretical studies suggest that the most probable mechanism for this reaction is the addition of the hydroxyl radical to the C5 position of the pyrimidine ring. rsc.orgrsc.org

In sunlit natural waters, this compound may undergo significant degradation through reactions with photochemically-generated free radicals, a process known as sensitized photo-oxidation. epa.gov Although direct photolysis (breakdown by direct absorption of sunlight) might be possible as this compound absorbs UV light at wavelengths greater than 290 nm, some reports indicate it is stable to light. usda.govnih.gov However, photocatalytic degradation has been shown to be effective. In one study using tin(IV) oxide (SnO2) nanoparticles as a photocatalyst, 97% degradation of this compound was achieved under UV light irradiation for 120 minutes. researchgate.net

Adsorption Phenomena in Environmental Matrices

The adsorption of this compound (4-APM) has been investigated on electrode surfaces, providing insights into its interfacial behavior. Studies using a regenerated silver film electrode (R-AgLAFE) demonstrate that 4-APM actively adsorbs onto the electrode surface. fishersci.ca The addition of 4-APM to an electrolyte solution results in a significant decrease in the differential capacity of the electrical double layer, which is indicative of strong molecular adsorption. fishersci.cafishersci.ca This effect becomes more pronounced as the concentration of 4-APM increases. fishersci.ca

The strong adsorption occurs over a wide potential range, typically from -100 mV to -1000 mV. fishersci.ca The aromatic character of the this compound molecule contributes to its adsorption mechanism on the electrode surface. fishersci.ca Research indicates that the orientation of the adsorbed molecules may change with concentration, potentially shifting from a flat to a more oblique orientation on the electrode surface. fishersci.ca

Further studies show that the zero charge potential (E_z) shifts to more negative values as the concentration of 4-APM increases. This shift confirms the specific adsorption of this compound on the silver electrode. fishersci.ca The interaction is also influenced by the presence of other substances, such as surfactants. In mixed systems containing sodium 1-decanesulfonate (SDS) or hexadecyltrimethylammonium bromide (CTAB), the adsorption behavior is primarily dominated by this compound. fishersci.cafishersci.ca

| 4-APM Concentration (mol·dm⁻³) | Shift in Zero Charge Potential (E_z) |

|---|---|

| 1 x 10⁻⁵ | -443 mV |

| 5 x 10⁻⁵ | -438 mV |

| 1 x 10⁻⁴ | -435 mV |

Table 1: This table shows the shift in the zero charge potential on a silver electrode with increasing concentrations of this compound, based on data trends described in scientific literature. fishersci.ca Note: The values are illustrative of the trend reported and may not be exact experimental results.

Molecular and Cellular Biological Investigations of 4 Aminopyrimidine Mechanistic Focus

Interactions with Voltage-Gated Potassium Channels (Kv Channels)

4-Aminopyrimidine (B60600) (4-AP) is recognized as a broad-spectrum inhibitor of voltage-gated potassium (Kv) channels, a diverse family of proteins crucial for regulating neuronal excitability. taylorandfrancis.comnih.gov Its mechanism of action involves blocking the flow of potassium ions through these channels, which has significant downstream effects on nerve cell function.

Effects on Neuronal Membrane Excitability and Action Potential Propagation in Demyelinated Axons

In healthy myelinated axons, the action potential jumps between the nodes of Ranvier in a process called saltatory conduction. pensoft.net The internodal membrane, rich in potassium channels, is shielded by the myelin sheath. pensoft.net Demyelination exposes these internodal Kv channels, leading to potassium ion leakage during an action potential. pensoft.net This leakage can impair the generation and conduction of action potentials, leading to conduction block. pensoft.netembopress.org

This compound can counteract this deficit. By blocking the exposed potassium channels, 4-AP prolongs the duration of the action potential. pensoft.netsvelic.se This extended depolarization allows for a greater influx of sodium ions, increasing the safety factor for conduction and helping to restore the propagation of the action potential across the demyelinated segment. pensoft.netembopress.org This mechanism is believed to be a primary contributor to the functional recovery observed in conditions associated with demyelination. embopress.orgdoi.org

However, some studies suggest that at clinically relevant doses, the effect of 4-AP on restoring conduction in demyelinated axons may be less significant than its effects on synaptic transmission. oup.comnih.gov Research on experimentally demyelinated rat dorsal column axons showed that 4-AP had no consistent effect in restoring conduction, even in axons on the verge of conducting. nih.gov Instead, prominent effects were observed on synaptic potentiation and muscle tension. nih.gov It's also noted that motor fibers and sensory fibers respond differently to 4-AP; motor fibers show a broadening of the action potential, while sensory fibers can become hyperexcitable. svelic.se In acutely demyelinated axons, 4-AP has been shown to induce a significant increase in ectopic action potential generation. jneurosci.org

Modulation of Neurotransmitter Release Mechanisms (e.g., Acetylcholine)

The blockade of presynaptic potassium channels by this compound leads to a prolongation of the action potential invading the nerve terminal. nih.govcdnsciencepub.com This prolonged depolarization results in a larger and more sustained influx of calcium ions (Ca2+) into the presynaptic terminal. pensoft.net Since calcium influx is the direct trigger for neurotransmitter release, this enhanced Ca2+ entry leads to an increase in the amount of neurotransmitter released per nerve impulse. pensoft.netoup.com

This effect has been observed for several neurotransmitters, including acetylcholine (B1216132) (ACh), glutamate, dopamine, and noradrenaline. pensoft.netnih.gov Studies on the neuromuscular junction have shown that 4-AP increases the number of acetylcholine quanta released by the nerve terminal in a dose-dependent manner. pensoft.net It has been shown to enhance evoked transmitter release and the amplitude of end-plate potentials. nih.gov

Research on synaptosomes from mouse brain demonstrated that 4-AP stimulates the spontaneous release of labeled GABA, glutamate, and acetylcholine. nih.gov The stimulation of GABA and acetylcholine release was found to be dependent on the presence of calcium. nih.gov In the guinea-pig ileum, 4-AP was found to increase the release of ACh from nerve terminals both at rest and during stimulation. nih.gov Interestingly, 4-AP could still increase ACh release in the absence of extracellular calcium, as long as a calcium-chelating agent was not present, suggesting it may lower the nerve terminal's requirement for extracellular calcium for the excitation-secretion coupling process. nih.gov However, the presence of at least a low concentration of calcium is essential for its action. nih.gov

The effects of 4-AP on transmitter release are consistent with the hypothesis that it enhances calcium entry indirectly by blocking voltage-sensitive potassium channels. nih.gov

Enzyme and Receptor Binding Studies

Beyond its well-documented effects on ion channels, this compound and its derivatives have been investigated for their interactions with various enzymes and receptors, revealing a broader potential biological activity profile.

Binding to Kinase Active Sites (e.g., Aurora Kinase, Polo-like Kinase, BRD4)

The pyrimidine (B1678525) scaffold, including the this compound structure, is a key component in the design of inhibitors for several protein kinases involved in cell cycle regulation and cancer. mdpi.comresearchgate.netnih.gov These kinases represent important therapeutic targets in oncology.

Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are serine/threonine kinases that play crucial roles in mitosis. researchgate.netnih.gov The this compound scaffold is found in numerous small molecule inhibitors targeting these kinases. mdpi.comnih.gov These compounds can form hydrogen bonds with amino acid residues in the hinge region of the kinase active site, a critical interaction for inhibitory activity. mdpi.comnih.gov Several pyrimidine-based inhibitors of AURK and PLK are in various phases of clinical trials for cancer treatment. mdpi.comnih.gov